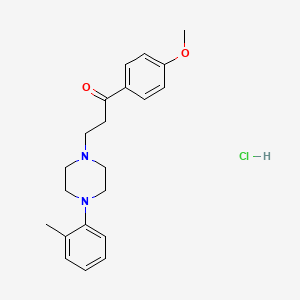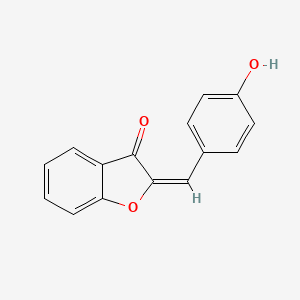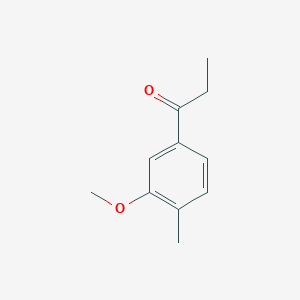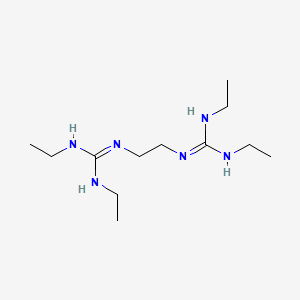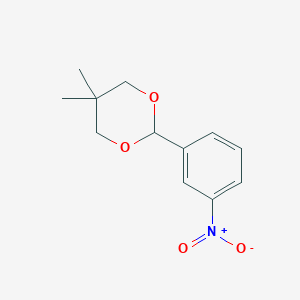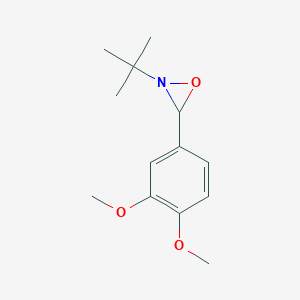
2'-Hydroxybutyrophenone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Hydroxybutyrophenone oxime is a chemical compound that belongs to the oxime family Oximes are characterized by the presence of a hydroxylamine group (-NOH) attached to a carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Hydroxybutyrophenone oxime typically involves the reaction of 2’-hydroxybutyrophenone with hydroxylamine hydrochloride. This reaction is usually carried out in a basic aqueous medium with pH adjustment. The reaction can be represented as follows:
2’-Hydroxybutyrophenone+Hydroxylamine Hydrochloride→2’-Hydroxybutyrophenone Oxime+HCl
Industrial Production Methods: In industrial settings, the synthesis can be optimized using microwave irradiation and solvent-free conditions to enhance yield and reduce reaction time. For instance, silica gel can be used as a catalyst under microwave irradiation to achieve high yields of the oxime .
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Hydroxybutyrophenone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The oxime group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various electrophiles can be used to substitute the oxime group under acidic or basic conditions.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Applications De Recherche Scientifique
2’-Hydroxybutyrophenone oxime has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Mécanisme D'action
The mechanism of action of 2’-Hydroxybutyrophenone oxime involves its interaction with specific molecular targets. For instance, in the context of organophosphate poisoning, oximes reactivate acetylcholinesterase by cleaving the bond between the enzyme and the organophosphate, thereby restoring its activity . The oxime group acts as a nucleophile, attacking the phosphorus atom of the organophosphate and displacing the enzyme.
Comparaison Avec Des Composés Similaires
Pralidoxime: An FDA-approved oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime used for similar purposes.
Methoxime: Known for its use in medicinal chemistry.
Uniqueness: 2’-Hydroxybutyrophenone oxime is unique due to its specific structural features, which confer distinct reactivity and stability compared to other oximes. Its hydroxyl group enhances its solubility and potential for forming hydrogen bonds, making it a versatile compound in various applications .
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
2-[(E)-N-hydroxy-C-propylcarbonimidoyl]phenol |
InChI |
InChI=1S/C10H13NO2/c1-2-5-9(11-13)8-6-3-4-7-10(8)12/h3-4,6-7,12-13H,2,5H2,1H3/b11-9+ |
Clé InChI |
AOSGOCYIFCTFQU-PKNBQFBNSA-N |
SMILES isomérique |
CCC/C(=N\O)/C1=CC=CC=C1O |
SMILES canonique |
CCCC(=NO)C1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


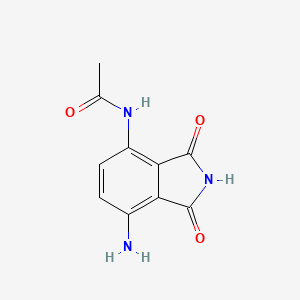

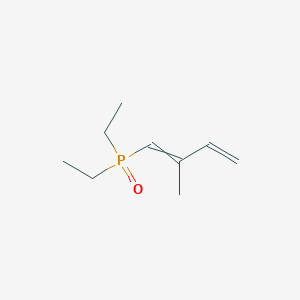

![4,5-Dihydrocyclobuta[3,4]naphtho[1,2-c]furan-1,3-dione](/img/structure/B14710472.png)
